(S)- vs. (R)-Enantiomer in Chiral Recognition
The (S)-enantiomer of Isopropyl-((S)-1-methyl-piperidin-3-yl)-amine (CAS 1354003-92-1) possesses absolute stereochemistry defined at the C3 position as (S), while the (R)-enantiomer (CAS 1249220-52-7) carries the opposite (R)-configuration. The two enantiomers are distinct chemical entities with separate CAS registry numbers and divergent spatial arrangements of the isopropylamino group relative to the piperidine ring . In chiral biological environments, this stereochemical divergence manifests as differential molecular recognition—the (S)-enantiomer exhibits a distinct three-dimensional orientation of hydrogen-bonding vectors and steric bulk that the (R)-enantiomer cannot replicate .
| Evidence Dimension | Stereochemical configuration and chiral recognition potential |
|---|---|
| Target Compound Data | (S)-configuration at C3 (CAS 1354003-92-1); isomeric SMILES: CC(C)N[C@H]1CCCN(C)C1 |
| Comparator Or Baseline | (R)-enantiomer (CAS 1249220-52-7); isomeric SMILES: CC(C)N[C@@H]1CCCN(C)C1 |
| Quantified Difference | Opposite absolute stereochemistry at chiral center; two distinct CAS registry numbers |
| Conditions | Stereochemical analysis via IUPAC nomenclature and isomeric SMILES notation |
Why This Matters
Procurement of the incorrect enantiomer will yield a compound with fundamentally different spatial geometry, rendering any structure-activity relationship (SAR) data or synthetic outcome non-transferable and potentially invalidating an entire research program.
